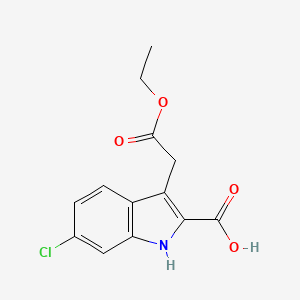

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid

CAS No.: 132623-16-6

Cat. No.: VC1567512

Molecular Formula: C13H12ClNO4

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132623-16-6 |

|---|---|

| Molecular Formula | C13H12ClNO4 |

| Molecular Weight | 281.69 g/mol |

| IUPAC Name | 6-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H12ClNO4/c1-2-19-11(16)6-9-8-4-3-7(14)5-10(8)15-12(9)13(17)18/h3-5,15H,2,6H2,1H3,(H,17,18) |

| Standard InChI Key | AQFHADLRVPFAGQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O |

| Canonical SMILES | CCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O |

Introduction

Chemical Identity and Structure

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid (CAS: 132623-16-6) is an indole derivative characterized by a carboxylic acid group at position 2, a 2-ethoxy-2-oxoethyl substituent at position 3, and a chloro substituent at position 6 of the indole ring system . The compound belongs to the broader class of indole-2-carboxylic acids, which have attracted attention for their diverse biological activities.

Basic Chemical Properties

The compound exhibits the following fundamental chemical characteristics:

Structural Features

The molecular structure consists of an indole core with three key substituents:

-

A carboxylic acid (-COOH) group at position 2

-

A 2-ethoxy-2-oxoethyl group (-CH₂-CO-O-CH₂-CH₃) at position 3

This substitution pattern creates a molecule with both hydrophilic and hydrophobic regions, influencing its physical properties and potential biological interactions.

Physical and Chemical Properties

The compound possesses several physical and chemical properties that are characteristic of substituted indole carboxylic acids and relevant to its applications.

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Vapor Pressure | 2.56E-10 mmHg at 25°C | |

| Boiling Point | 487.5°C at 760 mmHg | |

| Flash Point | 248.6°C | |

| Density | 1.439 g/cm³ | |

| Topological Polar Surface Area | 79.4 Ų | |

| XLogP3-AA | 2.7 |

Chemical Reactivity

The compound contains multiple reactive functional groups that contribute to its chemical behavior:

-

The carboxylic acid group at position 2 can participate in typical carboxylic acid reactions, including esterification, amide formation, and salt formation with bases .

-

The ethyl ester group in the side chain at position 3 can undergo hydrolysis under acidic or basic conditions .

-

The indole NH is moderately acidic and can be deprotonated under basic conditions, allowing for N-substitution reactions .

-

The chloro substituent at position 6 can potentially undergo nucleophilic aromatic substitution reactions, though this would require harsh conditions due to the electron-rich nature of the indole ring .

Synthetic Methods

Several synthetic approaches can be employed to prepare 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid and related compounds.

Fischer Indole Synthesis

One potential synthetic route involves the Fischer indole synthesis, which has been employed for similar indole-2-carboxylic acid derivatives . The process typically involves:

-

Reaction of an appropriately substituted phenylhydrazine with an α-ketoester

-

Cyclization under acidic conditions to form the indole ring

-

Subsequent modifications to introduce the required substituents

For example, search result describes a related synthesis: "The appropriate bicyclic hydrazine 10 was reacted with a selected α-ketoester 11 to give the tricyclic indole-2-carboxylic acid 3–8 via Fisher indole reaction followed by saponification."

Modified Japp-Klingemann Reaction

Another potential synthetic pathway involves a modified Japp-Klingemann reaction, as described for related indole-2-carboxylic acid derivatives:

"2-Br-3-Cl-aniline 38 was converted to the indole 39 utilizing the modified Japp−Klingemann reaction condition."

This approach could be adapted for the synthesis of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid by using appropriately substituted starting materials.

Amide Coupling Reactions

The carboxylic acid functionality of the compound makes it suitable for amide coupling reactions to form various derivatives. As described in search result :

"The indole-2-carboxamides 8a–f and benzimidazole-2-carboxamide 10 were obtained via reacting the carboxylic acid derivatives 7 and 9, respectively, with the corresponding amines in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole hydrate (HOBt) and N, N-diisopropylethylamine (DIPEA)."

Related Compounds and Derivatives

Several structurally related compounds share chemical features with 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid and provide insight into its potential properties and applications.

6-Chloro-3-(2-chloroethyl)-1H-indole-2-carboxylic acid

This related compound (CAS: 14859105) shares the 6-chloro-indole-2-carboxylic acid scaffold but differs in the substituent at position 3:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl₂NO₂ | |

| Molecular Weight | 258.10 g/mol | |

| CAS Registry Number | 14859105 |

The replacement of the 2-ethoxy-2-oxoethyl group with a 2-chloroethyl group likely results in different physicochemical properties and potential biological activities .

Indole-2-carboxamide Derivatives

Indole-2-carboxamides derived from indole-2-carboxylic acids have been synthesized and evaluated for antitumor activity . The research indicates that:

"The indole-2-carboxamides 8a–f and benzimidazole-2-carboxamide 10 were obtained via reacting the carboxylic acid derivatives 7 and 9, respectively, with the corresponding amines."

This suggests that 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid could potentially serve as a precursor for the synthesis of novel carboxamide derivatives with potential biological activities.

Tricyclic Indole Derivatives

Research on tricyclic indole-2-carboxylic acids has revealed significant structure-activity relationships:

"Improved affinity was also observed by substituting a methyl group at the R₁ or R₂ positions compared to the unsubstituted fragments, suggesting that additional hydrophobic protein binding pockets may be accessible from these positions."

Research Applications and Future Directions

The chemical properties and structural features of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid suggest several potential research applications and directions for future investigation.

Medicinal Chemistry Applications

The compound's structural similarity to known Mcl-1 inhibitors suggests potential applications in cancer research . Future studies might explore:

-

The specific binding affinity of the compound to Mcl-1 and related proteins

-

Structure-activity relationship studies through the synthesis and evaluation of analogues

-

The development of more potent and selective derivatives for potential therapeutic applications

Synthetic Building Block

The compound contains multiple functional groups that make it a potentially valuable synthetic intermediate for the preparation of more complex structures:

-

The carboxylic acid group can be used for amide coupling reactions to generate diverse libraries of derivatives

-

The indole NH can be functionalized to introduce additional structural diversity

-

The ethyl ester group provides opportunities for transesterification or hydrolysis reactions

Catalyst Development

Indole-2-carboxylic acids have been explored as components in catalyst systems, particularly for asymmetric transformations. The unique substitution pattern of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid might provide interesting properties for catalyst development and application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume